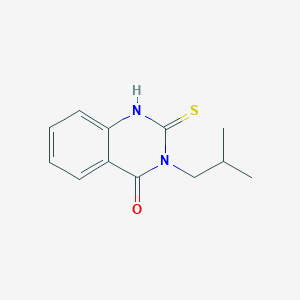

3-Isobutyl-2-mercapto-3H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

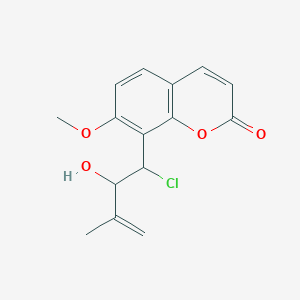

3-Isobutyl-2-mercapto-3H-quinazolin-4-one is a chemical compound with the molecular formula C12H14N2OS . It is a derivative of quinazolinone, a class of compounds that have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with various reagents . For instance, 2-mercapto-3-phenyl-quinazolin-4 (3H)-one has been prepared by the reaction between anthranilic acid and phenyl thiourea .Molecular Structure Analysis

The molecular structure of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one consists of a benzene ring fused with a 2-pyrimidinone ring . The molecular weight of this compound is 234.32 g/mol.Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions. For example, 4(3H)-quinazolinones can react with metal ions, undergo Mannich reactions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one can be inferred from its molecular structure. It has a molecular weight of 234.32 g/mol and a molecular formula of C12H14N2OS .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

3-Isobutyl-2-mercapto-3H-quinazolin-4-one derivatives have been found to exhibit significant antibacterial and antifungal activities. This was demonstrated through studies where these compounds were synthesized and tested against various pathogenic bacteria and fungi (Alagarsamy et al., 2004).

Antitumor and Anticancer Properties

Research has identified certain 2-mercapto-3H-quinazolinone analogs as active anticancer agents. These compounds, including 3-Isobutyl-2-mercapto-3H-quinazolin-4-one, have shown efficacy in in vitro antitumor activity, highlighting their potential as therapeutic agents in cancer treatment (Khalil et al., 2003); (Hamid et al., 2001).

Monoamine Oxidase Inhibition

A series of 2-mercapto-4(3H)-quinazolinone derivatives was synthesized and evaluated for their potential as monoamine oxidase (MAO) inhibitors. These findings suggest their application in treating neurodegenerative disorders like Parkinson's disease (Qhobosheane et al., 2018).

DHFR Inhibitors for Antifolate Therapy

2-Substituted-mercapto-quinazolin-4(3H)-one analogs have been highlighted as promising dihydrofolate reductase (DHFR) inhibitors. These inhibitors are particularly significant in antibacterial, antiparasitic, and anticancer agents (El-Subbagh & Sabry, 2021).

Synthesis of Novel Derivatives

Advanced synthesis techniques have been developed to construct novel quinazolin-4(3H)-ones. These methods highlight the versatile applications of these compounds in various fields of medicinal chemistry (Jiang et al., 2014).

Diuretic Agents

Quinazolin‐4(3H)‐one derivatives have been studied for their diuretic activity, indicating their potential use in treating conditions associated with fluid retention (Maarouf et al., 2004).

Wirkmechanismus

Target of Action

The primary targets of this compound are bacterial cells, particularly Pseudomonas aeruginosa . The compound has shown broad-spectrum antimicrobial activity, making it effective against a variety of bacterial strains .

Mode of Action

The compound interacts with its targets by inhibiting biofilm formation, a key factor in bacterial growth and survival . It achieves this by interfering with the quorum sensing system of Pseudomonas aeruginosa, a communication system that bacteria use to coordinate behavior . This interference prevents the bacteria from forming biofilms, which are protective structures that can enhance their resistance to antibiotics .

Biochemical Pathways

The compound affects several biochemical pathways related to bacterial virulence. For instance, it decreases cell surface hydrophobicity, which compromises bacterial cell adhesion . It also curtails the production of exopolysaccharides, major components of the matrix that binds biofilm components together . Additionally, it impedes the twitching motility of Pseudomonas cells, a trait that enhances their pathogenicity and invasion potential .

Zukünftige Richtungen

The future directions for research on 3-Isobutyl-2-mercapto-3H-quinazolin-4-one and other quinazolinone derivatives are likely to involve further exploration of their biological activities and potential applications in medicine . The development of new synthesis methods and the study of their chemical reactions could also be areas of future research .

Eigenschaften

IUPAC Name |

3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGUKOKQKYFARZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350011 |

Source

|

| Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

117038-39-8 |

Source

|

| Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)

![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)